6,7-Dichloro Hydroxychloroquine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the quinoline ring, which significantly influences its chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro Hydroxychloroquine typically involves the chlorination of hydroxychloroquine. The process begins with the preparation of hydroxychloroquine, followed by selective chlorination at the 6th and 7th positions. This can be achieved using reagents such as phosphorus oxychloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and analysis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dichloro Hydroxychloroquine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, especially at the chlorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dichloro Hydroxychloroquine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Investigated for its potential antiviral properties, particularly against coronaviruses.
Medicine: Explored for its therapeutic potential in autoimmune diseases and as an antimalarial agent.
Wirkmechanismus
The mechanism of action of 6,7-Dichloro Hydroxychloroquine involves multiple pathways:
Immune Modulation: Suppresses the activation of Toll-like receptors, reducing the production of pro-inflammatory cytokines.
Antiviral Activity: Inhibits viral replication by increasing the pH of endosomes, preventing the fusion of the virus with host cells.
Antimalarial Activity: Interferes with the digestion of hemoglobin in the malaria parasite, leading to the accumulation of toxic heme.
Vergleich Mit ähnlichen Verbindungen
Hydroxychloroquine: A less chlorinated analogue with similar therapeutic uses but different pharmacokinetic properties.
Chloroquine: Another antimalarial drug with a similar structure but lacking the hydroxyl group.
Quinine: An older antimalarial agent with a different mechanism of action and side effect profile.
Uniqueness: 6,7-Dichloro Hydroxychloroquine stands out due to its enhanced chemical stability and potentially broader spectrum of biological activities compared to its analogues. The presence of two chlorine atoms at specific positions on the quinoline ring contributes to its unique reactivity and therapeutic potential .
Eigenschaften
Molekularformel |
C18H25Cl2N3O |
---|---|
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
2-[4-[(6,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-17-6-7-21-18-12-16(20)15(19)11-14(17)18/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
HPVUQIOQONHQPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.